![molecular formula C18H15BrN4O3S2 B2522197 N-(4-Bromphenyl)-2-({[4-Amino-5-(benzolsulfonyl)pyrimidin-2-yl]sulfanyl}acetamid CAS No. 2097910-42-2](/img/structure/B2522197.png)
N-(4-Bromphenyl)-2-({[4-Amino-5-(benzolsulfonyl)pyrimidin-2-yl]sulfanyl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C18H15BrN4O3S2 and its molecular weight is 479.37. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivitäten
Diese Verbindung zeigt aufgrund ihrer strukturellen Merkmale vielversprechendes Antitumorpotential. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter hepatozelluläres Karzinom (HepG2), Brustkrebs (MCF-7) und Lungenfibroblasten (WI-38). Insbesondere zeigt sie eine starke Aktivität gegen HepG2-Zellen und eine moderate Aktivität gegen MCF-7-Zellen. Weitere Studien sind erforderlich, um ihren Wirkmechanismus und ihr Potenzial als zielgerichtete Therapie zu untersuchen .
Antioxidative Aktivität
Die Verbindung wurde im ABTS-Assay auf ihre antioxidativen Eigenschaften untersucht. Sie zeigt eine signifikante Aktivität, die andere verwandte Verbindungen übertrifft. Ihre Fähigkeit, freie Radikale abzufangen, macht sie zu einem potenziellen Kandidaten für weitere Untersuchungen bei oxidativen Stress-bedingten Krankheiten .
Antifibrotische Wirkungen
Im Vergleich zu Pirfenidon (einem bekannten antifibrotischen Mittel) zeigen diese Verbindung und ihre Derivate bessere antifibrotische Aktivitäten. Insbesondere Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat zeigen vielversprechende antifibrotische Wirkungen. Weitere Studien könnten ihr Potenzial bei der Behandlung von Fibrose-bedingten Erkrankungen untersuchen .
Molekular Docking
Rechenstudien zeigen, dass die Verbindung über Wasserstoffbrückenbindungen günstig mit bestimmten Aminosäuren (Arg184 und Lys179) interagiert. Ihr Bindungsergebnis deutet auf ein Potenzial als Medikamentenkandidat hin. Weitere Untersuchungen sind erforderlich, um ihre Bindungsaffinität und Spezifität zu validieren .
Heterocyclische Chemie
Die Synthese neuer heterocyclischer Verbindungen unter Verwendung dieser Verbindung als Schlüsselvorläufer hat Aufmerksamkeit erregt. Forscher haben verschiedene Reaktionen untersucht, um strukturell interessante Derivate zu erzeugen. Diese Studien tragen zum Gebiet der heterocyclischen Chemie und der Medikamentenentwicklung bei .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Therefore, a detailed study or experiment is required to identify the specific targets and their roles .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level
Biochemical Pathways
It’s likely that the compound interacts with multiple pathways, given its complex structure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Biochemische Analyse
Biochemical Properties
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The inhibition of AchE can lead to altered nerve signal transmission, affecting various physiological processes. Additionally, the compound’s interaction with reactive oxygen species (ROS) and its potential antioxidant properties have been noted, suggesting its involvement in oxidative stress pathways .
Cellular Effects
The effects of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to changes in neurotransmitter levels, impacting cell communication and function . Furthermore, its potential antioxidant properties may protect cells from oxidative damage, thereby influencing cellular metabolism and gene expression related to stress responses .
Molecular Mechanism
At the molecular level, 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide exerts its effects through various mechanisms. One key mechanism is the inhibition of AchE, where the compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This binding interaction disrupts normal enzyme function, leading to altered nerve signal transmission. Additionally, the compound’s interaction with ROS suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as AchE inhibition and antioxidant activity . At higher doses, potential toxic or adverse effects may arise, including disruptions in normal cellular function and increased oxidative stress . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is involved in various metabolic pathways. Its interaction with enzymes and cofactors influences metabolic flux and metabolite levels. For example, the compound’s inhibition of AchE affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels . Additionally, its potential antioxidant properties may impact metabolic pathways related to oxidative stress and cellular defense mechanisms .
Transport and Distribution
The transport and distribution of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins, facilitating its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCGOMMBICPNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

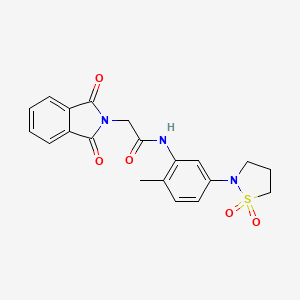
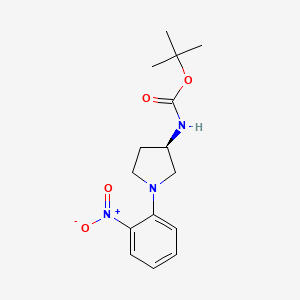
![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
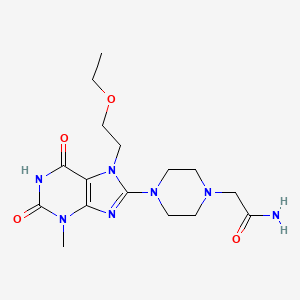
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)
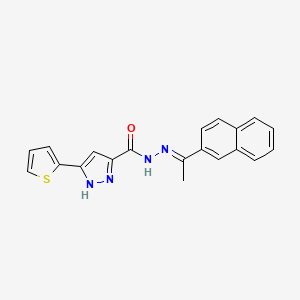

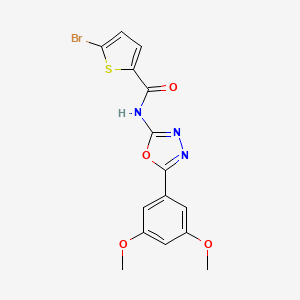
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)
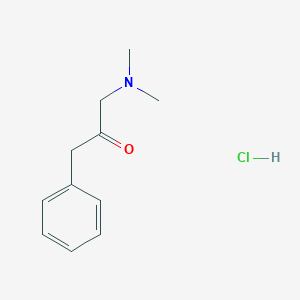
![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)
